Cas no 1805529-11-6 (2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-)

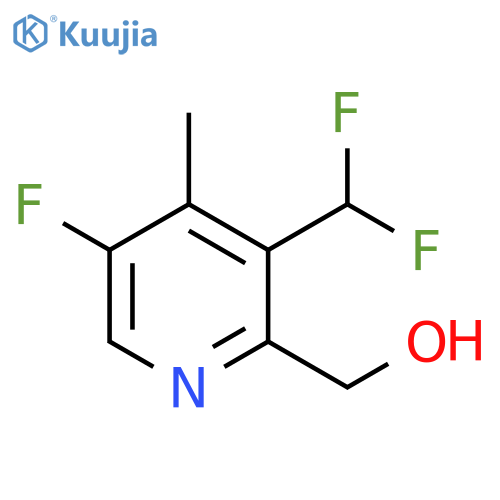

1805529-11-6 structure

商品名:2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-

CAS番号:1805529-11-6

MF:C8H8F3NO

メガワット:191.15043258667

CID:5220767

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-

-

- インチ: 1S/C8H8F3NO/c1-4-5(9)2-12-6(3-13)7(4)8(10)11/h2,8,13H,3H2,1H3

- InChIKey: YMSDIRSMAOTRFH-UHFFFAOYSA-N

- ほほえんだ: C1(CO)=NC=C(F)C(C)=C1C(F)F

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029033390-250mg |

3-(Difluoromethyl)-5-fluoro-4-methylpyridine-2-methanol |

1805529-11-6 | 95% | 250mg |

$931.00 | 2022-04-01 | |

| Alichem | A029033390-1g |

3-(Difluoromethyl)-5-fluoro-4-methylpyridine-2-methanol |

1805529-11-6 | 95% | 1g |

$3,097.65 | 2022-04-01 | |

| Alichem | A029033390-500mg |

3-(Difluoromethyl)-5-fluoro-4-methylpyridine-2-methanol |

1805529-11-6 | 95% | 500mg |

$1,617.60 | 2022-04-01 |

2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl- 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

1805529-11-6 (2-Pyridinemethanol, 3-(difluoromethyl)-5-fluoro-4-methyl-) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量